REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][C:9]2[NH:10][C:11]3[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=3[N:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:25][CH:26]([CH3:28])[CH3:27]>CN(C=O)C>[CH2:25]([N:13]1[C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=2[N:10]=[C:9]1[CH2:8][CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH:26]([CH3:28])[CH3:27] |f:1.2.3|
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Name
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|
Quantity
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2 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCC=1NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
1.47 mL
|
Type
|
reactant
|
Smiles
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BrCC(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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BrCC(C)C
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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BrCC(C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A 100 mL flask fitted with a stir-bar
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Type
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TEMPERATURE
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Details
|
the mixture was heated overnight again
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Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
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Details
|
the mixture was heated overnight again
|
Duration
|
8 (± 8) h
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Type
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TEMPERATURE
|
Details
|
The suspension was cooled
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Type
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FILTRATION
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Details
|
the solids were filtered off
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Type
|
WASH
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Details
|
rinsed with EtOAc (80 mL)
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Type
|
WASH
|
Details
|
The filtrate was washed with saturated NH4Cl (2×50 mL), H2O (2×50 mL), and brine (30 mL)
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Type
|
FILTRATION
|
Details
|
filtered through phase separation paper
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an orange oil
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Type
|
FILTRATION
|
Details
|
The crude oil was filtered through a plug of silica gel with CH2Cl2 (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)N1C(=NC2=C1C=CC=C2)CCC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |